![molecular formula C20H17N3OS B3288166 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide CAS No. 850930-48-2](/img/structure/B3288166.png)
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
Overview
Description
The compound “3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of imidazole derivatives involves various chemical reactions . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Thiophene Containing Compounds
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Several commercially available drugs also contain thiophene nucleus .
Benzamide Containing Compounds
Benzamide derivatives have been reported to possess a wide range of therapeutic properties. They have been used as anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .
Anti-Tubercular Potential
Compounds containing imidazole and thiophene have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Inhibition of Collagen Synthesis
Compounds containing pyridine-2,4-dicarboxylic acid can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Pharmacophores
Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in various commercially available drugs . Therefore, the development of new imidazole derivatives like “3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide” can be a promising direction for future research.
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets such as enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The presence of the imidazole ring in the structure might contribute to the compound’s ability to form hydrogen bonds with its targets, enhancing its binding affinity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The presence of the imidazole ring might enhance the compound’s solubility, potentially improving its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
properties
IUPAC Name |
3,4-dimethyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-8-9-15(12-14(13)2)20(24)22-19-18(16-6-5-11-25-16)21-17-7-3-4-10-23(17)19/h3-12H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYCPRZKRRHIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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